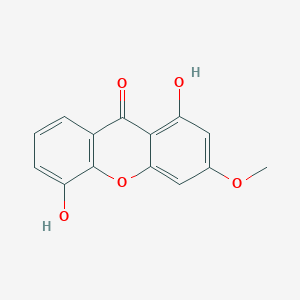

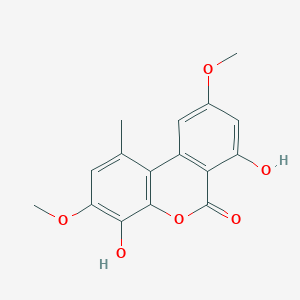

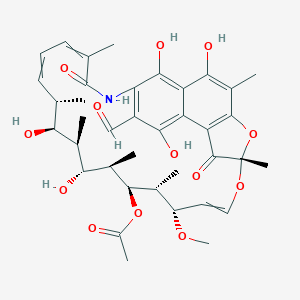

Graphislactone A

Vue d'ensemble

Description

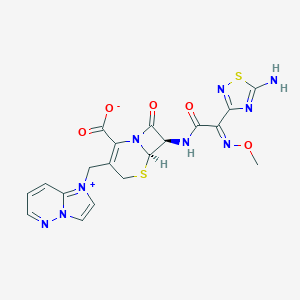

Synthesis Analysis

The total synthesis of Graphislactone A, as well as Graphislactones C, D, H, and Ulocladol, involves key steps such as Suzuki couplings for constructing the central biaryl bond and Dakin reactions for adding hydroxy groups. These syntheses are significantly more efficient than previously published methods, providing a shorter and higher yield process starting from purchasable compounds. Graphislactones E and F, which were synthesized for the first time, showed discrepancies in their spectra when compared to published data, leading to the proposal of revised structures for these compounds (Altemoeller et al., 2009).

Molecular Structure Analysis

The structural analysis of Graphislactone A and its counterparts is crucial for understanding their chemical behavior and potential applications. The molecular structure is characterized by highly oxygenated resorcylic lactone rings, which are pivotal for the compound's bioactivity. The total synthesis efforts have not only provided access to these compounds but have also facilitated the investigation of their molecular structures through spectroscopic data comparison.

Chemical Reactions and Properties

Graphislactone A's chemical reactions primarily involve the formation of its complex lactone structure, including the construction of biaryl bonds and the introduction of multiple hydroxy groups. These reactions underscore the compound's highly oxygenated nature, which is fundamental to its biological activity and chemical properties.

Physical Properties Analysis

While specific studies on the physical properties of Graphislactone A, such as melting point, solubility, and crystal structure, were not directly found in the searched papers, these properties are generally crucial for determining the compound's applicability in various domains, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of Graphislactone A, including its reactivity, stability, and interactions with biological molecules, are inferred from its synthesis and structural analysis. The presence of multiple hydroxy groups and a biaryl bond in its structure suggests that it may participate in various chemical reactions, contributing to its biological activity and potential as a therapeutic agent.

- (Altemoeller et al., 2009) - This paper presents the total synthesis of Graphislactones A, C, D, H, and Ulocladol, offering revised structures for Graphislactones E and F.

Applications De Recherche Scientifique

Antioxidant and Free Radical-Scavenging Activities : Graphislactone A exhibits strong antioxidant and free radical-scavenging properties, making it a potentially valuable agent in managing diseases initiated by oxidative damage. This was characterized in a study conducted by Song et al. (2005) where Graphislactone A was derived from the culture of Cephalosporium sp., an endophytic fungus in Trachelospermum jasminoides (Song et al., 2005).

Anticancer Activities : In another study, Graphislactone A displayed pronounced anticancer activities against SW1116 cells, with significant inhibitory concentration (IC50) values. This research highlighted its potential in cancer treatment and therapy (Zhang et al., 2005).

Biosynthesis from Lichens and Fungi : Tanahashi et al. (2003) isolated Graphislactone A-D from the cultures of Graphis prunicola, G. cognata, and G. scripta lichens. This study contributed to the understanding of the biosynthesis of these highly oxygenated resorcylic lactones, which are typical products of lichen mycobionts and fungi (Tanahashi et al., 2003).

Orientations Futures

The potential biological functions and therapeutic applications of GPA at the cellular and animal levels have not yet been fully investigated . Future research could explore the therapeutic potential of GPA in mitigating non-alcoholic fatty liver disease (NAFLD) and its underlying mechanisms . Further exploration of its therapeutic potential is warranted .

Propriétés

IUPAC Name |

4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKUDZVEVLDBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Graphislactone A | |

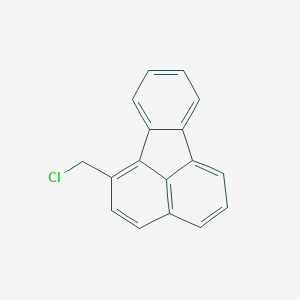

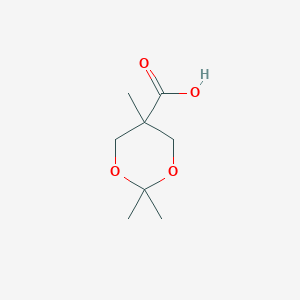

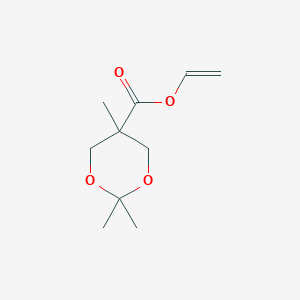

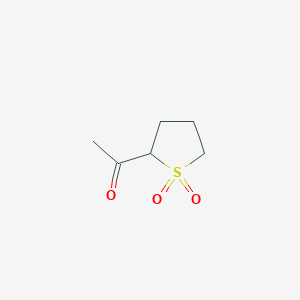

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)